Erigeside C is a phenolic glycoside, a type of natural product composed of a phenolic compound (3,5-dimethoxy-4-hydroxybenzoic acid) linked to a sugar molecule (glucose) via a glycosidic bond. It is frequently isolated from various plant sources, particularly the roots, stems, and leaves. [, , , , , , , , , ] Its presence in these plants suggests potential roles in plant defense mechanisms and responses to environmental stress. Erigeside C has attracted scientific interest for its potential biological activities and its role as a chemical marker for identifying and differentiating plant species.
Erigeside C is a natural compound primarily isolated from the plant Erigeron breviscapus, commonly known as broadleaf plantain. This plant is renowned for its medicinal properties and has been used in traditional medicine, particularly in Chinese herbal remedies. Erigeside C belongs to the class of flavonoids, which are polyphenolic compounds characterized by their aromatic structures and biological activities. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties, making them significant in both pharmacological research and therapeutic applications.
The synthesis of Erigeside C can be achieved through various extraction and purification methods from the Erigeron breviscapus plant. The primary method involves:
Erigeside C has a complex molecular structure that can be represented by its molecular formula . The structural analysis reveals:
Erigeside C participates in various chemical reactions typical of flavonoids:
The mechanism of action of Erigeside C is multifaceted:
Erigeside C exhibits several notable physical and chemical properties:
Erigeside C has significant applications in various fields:
Erigeside C (CAS: 112667-09-1) is a phenolic glycoside with the molecular formula C₁₅H₂₀O₁₀ and a molecular weight of 360.31 g/mol. It is primarily isolated from Erigeron breviscapus (Dengzhan Xixin), a plant used in traditional Chinese medicine for cerebrovascular and cardiovascular diseases [5] [10]. The compound is characterized as 1-O-(4-hydroxy-3,5-dimethoxybenzoyl)-β-D-glucopyranoside, featuring a hexose unit (typically glucose) esterified to 4-hydroxy-3,5-dimethoxybenzoic acid [5] [8]. This structure underpins its solubility in polar solvents like methanol, DMSO, and ethanol, facilitating its extraction and pharmacological testing [5]. Besides E. breviscapus, Erigeside C occurs in related Asteraceae species such as Lindera obtusiloba and Iphiona mucronata, though in lower concentrations [5] [9].
Table 1: Botanical Sources of Erigeside C
Plant Source | Family | Geographical Distribution | Reference |
---|---|---|---|
Erigeron breviscapus | Asteraceae | Southwest China | [5] |
Lindera obtusiloba | Lauraceae | East Asia | [5] |
Iphiona mucronata | Asteraceae | Eastern Desert of Egypt | [9] |
Erigeside C was first isolated in 1994 from Erigeron breviscapus during a phytochemical investigation targeting its bioactive flavonoids and phenolic compounds [5]. The genus Erigeron (Asteraceae) comprises over 200 species, but E. breviscapus remains the primary source of this compound due to its ethnomedical significance in treating ischemic stroke and inflammation [10]. Taxonomically, Erigeside C serves as a chemotaxonomic marker for distinguishing E. breviscapus from morphologically similar species like Erigeron annuus. Its consistent presence in E. breviscapus extracts underscores its utility in authenticating herbal products [5] [10]. Advances in chromatographic techniques (e.g., UPLC-Q-TOF-MS) have enabled precise quantification, revealing Erigeside C as a minor constituent (≤0.2% dry weight) in crude extracts [9].
The structure of Erigeside C was elucidated using spectroscopic methods, including NMR and high-resolution mass spectrometry (HRMS). Key spectral features include:
Erigeside C exists in isomeric forms differing in glycosidic linkage or methoxy position:
Table 2: Structural Signatures of Erigeside C and Isomers
Compound | Molecular Formula | Key MS Fragments (m/z) | Distinctive NMR Features |
---|---|---|---|
Erigeside C | C₁₅H₂₀O₁₀ | 359.0984, 197.0455, 182.0221 | δ 3.85 (6H, s, -OCH₃) |
Tachioside | C₁₄H₁₈O₁₀ | 345.0827, 183.0298 | δ 3.82 (3H, s, -OCH₃) |
Koaburaside | C₁₄H₁₈O₉ | 329.0879, 167.0350 | δ 3.88 (3H, s, -OCH₃) |
As a phenolic glycoside, Erigeside C bridges plant biochemistry and drug discovery. It exemplifies the role of esterified glycosides in enhancing bioavailability compared to free aglycones [5] [10]. Pharmacologically, it exhibits:
Table 3: Pharmacological Activities of Erigeside C
Activity | Model System | Key Mechanism | Reference |
---|---|---|---|
Anti-allergic | Human mast cells | Histamine inhibition; TNF-α/IL-6 reduction | [5] |
Neuroprotection | Ischemic stroke rats | NF-κB pathway suppression | [10] |
Metabolic profiling | UPLC-Q-TOF-MS | Biomarker for herbal authentication | [9] |
Current research focuses on structure-activity relationships to optimize its bioactivity through synthetic modification of the methoxy or glycosyl groups [5] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: